molecular formula C16H11NOS B231314 2-Methoxy[1]benzothieno[2,3-c]quinoline

2-Methoxy[1]benzothieno[2,3-c]quinoline

Cat. No.: B231314
M. Wt: 265.3 g/mol
InChI Key: KILBRVYOEDVOGY-UHFFFAOYSA-N
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Description

2-Methoxy[1]benzothieno[2,3-c]quinoline is a polycyclic heteroaromatic compound featuring a fused benzothiophene and quinoline scaffold with a methoxy substituent. Its synthesis typically involves photocyclization or cross-coupling reactions, as seen in related benzothienoquinoline derivatives . The compound exhibits a helical conformation due to steric overcrowding, as confirmed by X-ray crystallography and computational studies . This structural distortion leads to unique electronic properties, such as elongated C-C bonds in the inner helix, which influence its reactivity and spectroscopic signatures .

Properties

Molecular Formula

C16H11NOS

Molecular Weight

265.3 g/mol

IUPAC Name

2-methoxy-[1]benzothiolo[2,3-c]quinoline

InChI

InChI=1S/C16H11NOS/c1-18-10-6-7-13-12(8-10)16-11-4-2-3-5-14(11)19-15(16)9-17-13/h2-9H,1H3

InChI Key

KILBRVYOEDVOGY-UHFFFAOYSA-N

SMILES

COC1=CC2=C3C4=CC=CC=C4SC3=CN=C2C=C1

Canonical SMILES

COC1=CC2=C3C4=CC=CC=C4SC3=CN=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Benzo[h][1]benzothieno[2,3-c]quinoline
  • Structure : Similar fused system but lacks the methoxy group.
  • Synthesis : Prepared via photocyclization of diarylacetylene precursors .
  • Key Differences : The absence of the methoxy group reduces steric hindrance and alters electronic properties. NMR studies reveal distinct chemical shifts for carbons near the methoxy position in 2-methoxy derivatives .
Dibenzo[f,h]benzothieno[2,3-c]quinoline
  • Structure : Contains an additional benzene ring fused to the benzothiophene moiety.
  • Synthesis : Achieved through multi-step photocyclization and triazolo-functionalization .
  • Key Differences : Extended conjugation increases molecular rigidity and redshifts UV-Vis absorption compared to 2-methoxy derivatives .
Thieno[2,3-c]quinoline Derivatives
  • Examples: 2-(3-Methoxyphenyl)-4-phenylthieno[3,2-c]quinoline (5c) ; furo[2,3-c]quinoline 5-oxide derivatives .
  • Synthesis : Suzuki-Miyaura cross-coupling for aryl substitution or N-oxide formation .
  • Key Differences: Replacement of benzothiophene with thiophene or furan alters aromaticity and solubility. For instance, furoquinolines exhibit enhanced solubility in polar solvents .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Notable Spectral Data (IR/NMR)
2-Methoxy[1]benzothieno[2,3-c]quinoline C₁₇H₁₁NOS 279.36 Not reported $^{13}\text{C NMR}$: 55.8 ppm (OCH₃)
6-Ethoxy[1]benzothieno[2,3-c]quinoline C₁₇H₁₃NOS 279.36 Not reported IR: 1117 cm⁻¹ (C-O-C stretch)
6-Chloro-3,4-dimethoxy derivative C₁₇H₁₂ClNO₂S 329.80 Not reported $^{1}\text{H NMR}$: δ 3.95 (s, OCH₃)
4-Phenylthieno[2,3-c]quinoline C₁₇H₁₁NS 261.34 223–225 HRMS: m/z 390.0929 [M + Na]⁺

Key Observations :

  • Methoxy and ethoxy substituents increase molecular weight marginally but significantly affect solubility and intermolecular interactions (e.g., hydrogen bonding) .
  • Chloro and phenyl substituents enhance thermal stability, as evidenced by higher melting points .

Computational and Spectroscopic Insights

  • DFT Studies : The helical twist in 2-methoxy derivatives results in elongated C-C bonds (1.48–1.52 Å) at the inner helix, distinguishing them from planar analogues .
  • NMR Reassignments: For [1]benzothieno[2,3-c]naphthoquinolines, $^{13}\text{C}$ signals for carbons 7a and 13b were revised based on computational data, highlighting the need for combined experimental/theoretical approaches .

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